![molecular formula C24H21N3O6S2 B1683862 [4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(Methoxycarbonylamino)-4-methylsulfanylbutanoat CAS No. 810659-53-1](/img/structure/B1683862.png)
[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(Methoxycarbonylamino)-4-methylsulfanylbutanoat
Übersicht
Beschreibung
YC-137 is a cell-permeable naphthoquinone compound known for its ability to selectively induce apoptosis in cells that overexpress Bcl-2, a protein that inhibits cell death . This compound has garnered significant attention in the field of cancer research due to its potential to target and eliminate cancer cells while sparing healthy cells .
Wissenschaftliche Forschungsanwendungen
YC-137 has a wide range of scientific research applications, including:
Wirkmechanismus
YC-137 exerts its effects by binding to the Bcl-2 protein, thereby disrupting its interaction with pro-apoptotic proteins like Bid BH3 . This disruption leads to the activation of the apoptotic pathway, resulting in the selective induction of cell death in Bcl-2-overexpressing cells . The molecular targets and pathways involved include the mitochondrial apoptotic pathway and the regulation of cytochrome c release .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of YC-137 involves the use of naphthoquinone as a starting material. The compound is typically synthesized through a series of chemical reactions that include oxidation, reduction, and substitution reactions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of YC-137 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
YC-137 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions involving YC-137 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from the reactions of YC-137 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield hydroquinones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to YC-137 include:
ABT-737: Another Bcl-2 inhibitor that induces apoptosis in cancer cells.
HA-14.1: A small molecule that inhibits Bcl-2 and induces apoptosis.
Chelerythrine: A protein kinase C inhibitor that also targets Bcl-2.
Uniqueness of YC-137
YC-137 is unique in its selective binding to Bcl-2 and its ability to induce apoptosis with minimal effects on healthy cells . This selectivity makes it a promising candidate for cancer therapy, as it can potentially reduce the side effects associated with conventional chemotherapy .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of [4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate can be achieved by a multi-step reaction sequence involving the synthesis of intermediate compounds.", "Starting Materials": [ "2-Amino-4-methylthiobutanoic acid", "Methoxycarbonyl chloride", "4-Aminobenzoic acid", "Thionyl chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium nitrite", "Sulfuric acid", "Sodium carbonate", "Benzene", "Ethanol", "Acetic acid", "Dimethylformamide", "N,N-Dimethylacetamide", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Diisopropylethylamine" ], "Reaction": [ "Step 1: Synthesis of 2-(methoxycarbonylamino)-4-methylsulfanylbutanoic acid by reacting 2-amino-4-methylthiobutanoic acid with methoxycarbonyl chloride in the presence of triethylamine and dimethylformamide.", "Step 2: Synthesis of 4-amino-2-(methoxycarbonylamino)-4-methylsulfanylbutanoic acid by reacting 2-(methoxycarbonylamino)-4-methylsulfanylbutanoic acid with sodium nitrite and sulfuric acid.", "Step 3: Synthesis of [4-(4-Aminophenyl)-2-(methoxycarbonylamino)-4-methylsulfanylbutanoyl] chloride by reacting 4-aminobenzoic acid with thionyl chloride in the presence of dimethylformamide.", "Step 4: Synthesis of [4-(4-Aminophenyl)-2-(methoxycarbonylamino)-4-methylsulfanylbutanoyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate by reacting [4-(4-Aminophenyl)-2-(methoxycarbonylamino)-4-methylsulfanylbutanoyl] chloride with 2-(methoxycarbonylamino)-4-methylsulfanylbutanoic acid in the presence of N,N-Dicyclohexylcarbodiimide and dimethylformamide.", "Step 5: Synthesis of [4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate by reacting [4-(4-Aminophenyl)-2-(methoxycarbonylamino)-4-methylsulfanylbutanoyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate with 4,9-Dioxobenzo[f][1,3]benzothiazole-2-amine in the presence of N,N-Dimethylacetamide and diisopropylethylamine." ] } | |
CAS-Nummer |
810659-53-1 |
Molekularformel |
C24H21N3O6S2 |
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
[4-[(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] (2S)-2-(methoxycarbonylamino)-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C24H21N3O6S2/c1-32-24(31)26-17(11-12-34-2)22(30)33-14-9-7-13(8-10-14)25-23-27-18-19(28)15-5-3-4-6-16(15)20(29)21(18)35-23/h3-10,17H,11-12H2,1-2H3,(H,25,27)(H,26,31)/t17-/m0/s1 |
InChI-Schlüssel |
SFDSXIZFOOBDMC-KRWDZBQOSA-N |
Isomerische SMILES |
COC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O |
SMILES |
COC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
COC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O |
Aussehen |
White to off-white solid powder. |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-methoxycarbonylamino-4-methylsulfanyl-butyric acid 4-(4,9-dihydro-naphtho(2,3-d)thiazol-2-ylamino)phenyl ester YC137 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



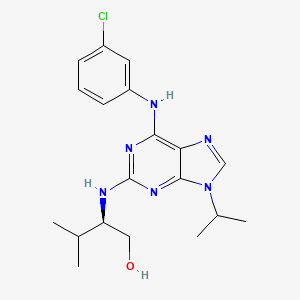

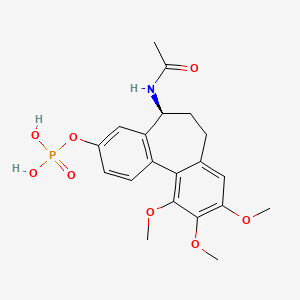
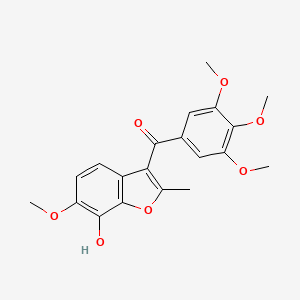

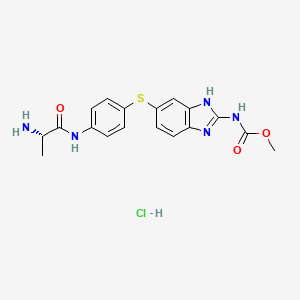
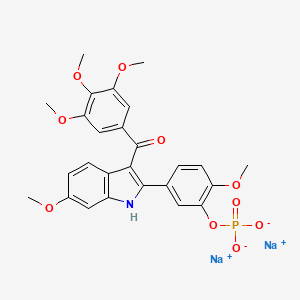
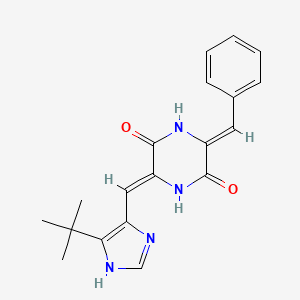
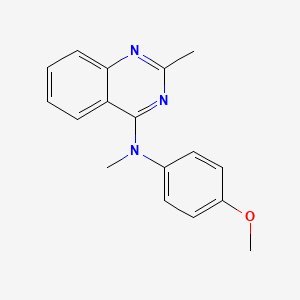
![N-[3-[[5-Iodo-4-[[3-[(2-thienylcarbonyl)amino]propyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide](/img/structure/B1683796.png)


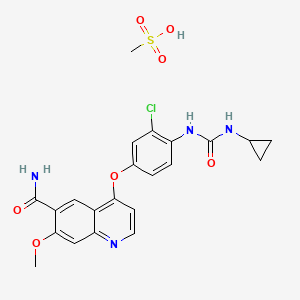
![N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide](/img/structure/B1683802.png)